molecular formula C28H44O3 B1257031 (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

Cat. No.: B1257031
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-YXACAVFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol, also known as 24, 25-Dihydroxy vitamin D2, is a hydroxylated metabolite of vitamin D2. It is a synthetic analog of vitamin D and plays a crucial role in various biological processes. This compound is significant in the study of vitamin D metabolism and its effects on health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol involves multiple hydroxylation steps. The primary synthetic route includes the hydroxylation of vitamin D2 at the 24th and 25th positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct placement of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl positions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These products are essential for studying the metabolic pathways and biological effects of vitamin D analogs.

Scientific Research Applications

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol has numerous applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactions of vitamin D analogs.

    Biology: The compound is crucial in understanding the metabolic pathways of vitamin D and its role in cellular processes.

    Medicine: Research on this compound helps in developing treatments for vitamin D deficiency and related disorders.

    Industry: The compound is used in the production of vitamin D supplements and fortified foods.

Mechanism of Action

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol exerts its effects by binding to the vitamin D receptor (VDR), which is present in various cells throughout the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of cellular processes. The compound influences calcium and phosphate metabolism, immune function, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1, 25-Dihydroxy vitamin D3: Another hydroxylated metabolite of vitamin D, known for its potent biological activity.

    25-Hydroxy vitamin D3: A precursor to the active form of vitamin D, essential for maintaining calcium homeostasis.

    24, 25-Dihydroxy vitamin D3: Similar to (E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol but derived from vitamin D3.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which gives it distinct biological properties. Its role as a synthetic analog of vitamin D2 makes it valuable for research and therapeutic applications, particularly in understanding the diverse functions of vitamin D metabolites.

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+

InChI Key

BPEQZNMKGFTMQE-YXACAVFMSA-N

Isomeric SMILES

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

24,25-dihydroxyergocalciferol
24,25-dihydroxyvitamin D2
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome

Origin of Product

United States

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